The compound's chemical structure is denoted by the International Union of Pure and Applied Chemistry (IUPAC) name Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- with the CAS number 104208-19-7. It falls within the broader class of benzothiazole derivatives, which are recognized for their pharmacological potential and structural versatility .
The synthesis of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- typically involves the reaction of 2-aminobenzothiazole with methylthio derivatives. A common synthetic route includes:
This method allows for the formation of the desired benzamide compound through an amide bond formation mechanism .
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Automated systems for reagent addition and product isolation can further streamline the production process .
The molecular structure of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- can be analyzed through various spectroscopic techniques:
The presence of both a benzamide group and a benzothiazole ring contributes to its unique physical properties and reactivity .
Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- can undergo several chemical reactions:
While specific mechanisms for Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- are not extensively documented, compounds within this class have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial for neurotransmitter breakdown in the brain, suggesting potential applications in neuropharmacology .
Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- has diverse applications across multiple scientific fields:
The compound "Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-" follows systematic IUPAC rules for benzothiazole derivatives. Its full name is N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, reflecting:
Alternative naming includes 3-(methylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide when substituents differ [1]. The canonical SMILES CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3
unambiguously encodes connectivity [3].
Table 1: Nomenclature and Molecular Descriptors
Property | Value | |
---|---|---|
IUPAC Name | N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide | |
Molecular Formula | C₁₅H₁₂N₂OS₂ | |
Molecular Weight | 300.4 g/mol | |
Canonical SMILES | CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3 | |
XLogP3 | 3.9 | [3] |
This compound belongs to a broader class of benzamide-benzothiazole hybrids, classified hierarchically:
Notably, acetamide-benzothiazole hybrids (e.g., anticancer compounds 5a-n [2]) contrast with N-benzoyl derivatives like this compound, altering steric and electronic profiles.
The 2,6-disubstitution pattern critically influences bioactivity:
Table 2: Impact of Substituents on Biological Activity
Substituent Position | Group | Biological Effect | Example Activity |
---|---|---|---|
C2 | –SCH₃ | ↑ Lipophilicity, moderate EGFR/VEGFR-2 affinity | IC₅₀: 91 nM for VEGFR-2 [8] |
–OH | ↑ Hydrogen bonding, ↑ binding to EGFR catalytic domain | ΔG: -9.2 kcal/mol [2] | |
–NH₂ | ↓ Metabolic stability, variable activity | Mixed anticancer results [9] | |
C6 | Benzamide | Base scaffold for hydrogen bonding | Anticancer lead [3] [8] |
3-OH-Benzamide | Strongest EGFR binding (meta-OH forms H-bonds with Glu762/Asp855) | IC₅₀: 5.61 µM (MCF-7) [2] [8] | |
4-CN-Benzamide | Electron-withdrawing group enhances kinase inhibition | VEGFR-2 IC₅₀: 97 nM [8] |
Molecular docking confirms that meta-substituted benzamides optimally orient the C6 pharmacophore in EGFR’s active site, explaining their potency over ortho/para isomers [2] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2